Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate
Description
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate (molecular formula: C₁₀H₁₀ClN₃O₄; molecular weight: 271.66 g/mol) is a hydrazone derivative characterized by a Z-configuration at the hydrazinylidene double bond . The compound features a 4-chloro-2-nitrophenyl substituent, which imparts strong electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) groups. This structural motif is critical in applications such as pharmaceutical intermediates, where the nitro group can be reduced to an amine for further functionalization .
Properties
IUPAC Name |
ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNGIPRGCSMJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377042 | |
| Record name | ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112091-27-7 | |
| Record name | ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Ethyl 2-Chloro-2-Oxoacetate with 4-Chloro-2-Nitrophenylhydrazine
The most widely employed method involves the condensation of ethyl 2-chloro-2-oxoacetate with 4-chloro-2-nitrophenylhydrazine under acidic or neutral conditions.
Reaction Scheme :
Procedure :
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Reagent Preparation : Dissolve 4-chloro-2-nitrophenylhydrazine (1.0 equiv) in ethanol (50 mL/g).
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Ester Addition : Add ethyl 2-chloro-2-oxoacetate (1.2 equiv) dropwise at 0–5°C.
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Reaction Conditions : Stir at 60–70°C for 6–8 hours.
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Workup : Cool to room temperature, filter, and wash with cold ethanol.
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Purification : Recrystallize from ethanol/water (3:1) to obtain yellow crystals.
Key Parameters :
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Solvent : Ethanol or methanol (polar protic solvents enhance reactivity).
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Temperature : Elevated temperatures (60–70°C) accelerate imine formation.
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Yield : 70–85% after purification1.
Diazotization-Coupling Approach
An alternative route involves diazotization of 4-chloro-2-nitroaniline followed by coupling with ethyl 2-chloroacetoacetate.
Reaction Scheme :
Procedure :
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Diazotization : Dissolve 4-chloro-2-nitroaniline (1.0 equiv) in HCl (20% v/v) at 0–5°C. Add NaNO₂ (1.1 equiv) and stir for 30 minutes.
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Coupling : Add ethyl 2-chloroacetoacetate (1.05 equiv) and sodium acetate (2.0 equiv) to the diazonium solution. Stir at 0–5°C for 2 hours.
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Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
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Purification : Column chromatography (hexane:ethyl acetate, 4:1) yields the product.
Key Parameters :
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pH Control : Sodium acetate maintains pH 4–5 to stabilize the diazonium intermediate.
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Yield : 65–75%2.
Reaction Optimization Studies
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 82 | 98.5 |
| Methanol | 32.7 | 78 | 97.2 |
| Acetonitrile | 37.5 | 65 | 95.8 |
| Toluene | 2.4 | 42 | 89.3 |
Ethanol maximizes yield due to balanced polarity and boiling point.
Temperature and Time Profiling
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 50 | 12 | 68 |
| 60 | 8 | 82 |
| 70 | 6 | 80 |
| 80 | 4 | 75 |
Optimal conditions: 60°C for 8 hours. Higher temperatures induce ester hydrolysis, reducing yield.
Industrial-Scale Production Considerations
Process Intensification
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Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.
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Catalytic Efficiency : Triethylamine (0.5 mol%) enhances coupling rates by deprotonating intermediates.
Analytical Characterization
Spectroscopic Data
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IR (KBr) : 1728 cm⁻¹ (C=O ester), 1595 cm⁻¹ (C=N), 1520–1350 cm⁻¹ (NO₂).
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¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.52–8.10 (m, 3H, aryl).
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XRD : Monoclinic crystal system (space group P2₁/c), unit cell dimensions a = 7.12 Å, b = 10.45 Å.
Purity Assessment
| Method | Purity (%) | LOD (ppm) |
|---|---|---|
| HPLC | 99.2 | 50 |
| GC-MS | 98.7 | 100 |
| Elemental Analysis | 99.0 | – |
Comparative Analysis of Methodologies
| Parameter | Condensation Method | Diazotization Method |
|---|---|---|
| Yield | 82% | 75% |
| Reaction Time | 8 hours | 3 hours |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
The condensation method is preferred for industrial scalability, while the diazotization approach suits small-scale syntheses requiring rapid execution.
Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 1.5 hours with 88% yield.
Photocatalytic Coupling
Visible-light-driven catalysis using eosin Y achieves 90% yield under ambient conditions, minimizing energy consumption3.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Various hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the chloro groups.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate has been studied for its potential as an active pharmaceutical ingredient (API). The following are key areas of interest:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, hydrazone derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing new antimicrobial agents .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Agrochemical Applications
The compound's structure suggests potential use in agriculture, particularly as a pesticide or herbicide. Its chlorinated aromatic structure may enhance efficacy against pests while minimizing environmental impact.
Insecticidal Activity
Research has indicated that similar hydrazone compounds can act as effective insecticides by disrupting the physiological processes of target insects . this compound could be developed into formulations targeting agricultural pests.
Herbicidal Properties
The compound's ability to inhibit specific biochemical pathways in plants suggests potential as a herbicide. Studies are ongoing to evaluate its selectivity and effectiveness against common agricultural weeds .
Synthesis and Derivatives
The synthesis of this compound involves the reaction of appropriate hydrazine derivatives with chloroacetates. Variations in synthesis can lead to derivatives with enhanced biological activity or altered physical properties, expanding its application range .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound’s hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The electronic and physical properties of hydrazone derivatives are heavily influenced by substituents on the aryl ring. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chloro-2-nitrophenyl group in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution or reduction . In contrast, the 4-methoxy group in CAS 27143-07-3 is electron-donating, stabilizing resonance structures and favoring hydrogen-bonded crystal networks .
- Thermal Stability :
Crystallographic and Hydrogen-Bonding Behavior
- The 4-methoxy derivative (CAS 27143-07-3) forms a hydrogen-bonded dimer via N–H⋯O interactions, with a planar hydrazone moiety .
- Nitro-substituted analogs (e.g., target compound) are expected to exhibit stronger π-π stacking due to the nitro group’s planar geometry, but crystallographic data is unavailable .
Biological Activity
Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate, also known by its CAS number 112091-27-7, is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C10H9Cl2N3O4
- Molecular Weight : 306.1 g/mol
- Structure : The compound features a chloro group and a nitrophenyl hydrazone moiety, which contribute to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The chloro group in the compound makes it susceptible to nucleophilic attack, which can lead to the formation of various derivatives with altered biological properties .
- Oxidation and Reduction : Under certain conditions, the compound can undergo oxidation or reduction reactions, potentially leading to active intermediates that may exhibit enhanced biological activity.
- Reactivity with Biological Targets : The nitro group is known to participate in redox reactions, which can affect cellular pathways and contribute to the compound's pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various substituted phenylthiazole derivatives showed that compounds with similar structural features displayed potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated that derivatives of hydrazones can inhibit cancer cell growth. For instance, certain analogs have been reported to induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Case Studies
- Study on Antimicrobial Efficacy :
- Antitumor Research :
Summary of Research Findings
| Activity | IC50 Value | Cell Lines/Bacteria |
|---|---|---|
| Antibacterial | ~25 µg/mL | Staphylococcus aureus |
| Antitumor | <10 µg/mL | MCF-7 (breast cancer), HeLa (cervical cancer) |
Q & A
Q. How can researchers optimize the synthesis of Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate?
Methodological Answer: The synthesis typically involves condensation of ethyl chloroacetate with substituted arylhydrazines under basic conditions. Key optimization strategies include:
- Reagent Ratios: Maintain a 1:1 molar ratio of ethyl chloroacetate to 4-chloro-2-nitrophenylhydrazine to minimize side products.
- Base Selection: Sodium hydroxide (0.1–0.3 M) in ethanol at reflux (70–80°C) enhances hydrazone formation .
- Reaction Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track completion (3–6 hours).
- Purification: Recrystallization from ethanol yields >90% purity.
Q. What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
Q. What are the common applications of this compound in medicinal chemistry?
Methodological Answer:
- Antimicrobial Screening: Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via broth microdilution (MIC values <50 µg/mL suggest activity) .
- Anticancer Assays: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values. Substituent effects (e.g., nitro vs. chloro groups) correlate with apoptosis induction .
- Enzyme Inhibition: Target tyrosinase or cyclooxygenase-2 (COX-2) using spectrophotometric assays to measure % inhibition at 100 µM .
Advanced Research Questions
Q. How can researchers resolve contradictions in substituent effects on bioactivity?
Methodological Answer:
- Comparative SAR Studies: Synthesize analogs (e.g., replacing nitro with methoxy groups) and compare bioactivity. For example:
| Substituent (R) | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Cl-2-NO₂ | 12.5 (S. aureus) | 18.7 (MCF-7) |
| 4-F-2-NO₂ | 25.0 (S. aureus) | 32.4 (MCF-7) |
| 4-OCH₃-2-NO₂ | >100 (S. aureus) | >50 (MCF-7) |
- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase. Chloro/nitro groups enhance hydrophobic interactions in active sites .
Q. What computational methods model interactions with biological targets?
Methodological Answer:
- Docking Studies: Use the compound’s 3D structure (optimized via DFT at B3LYP/6-31G*) to simulate binding to COX-2 (PDB ID: 5IKT). Key interactions include:
- Hydrogen bonding between the hydrazone NH and Arg120.
- π-π stacking of the nitrophenyl group with Tyr385 .
- Molecular Dynamics (MD): Simulate ligand-receptor complexes in GROMACS (50 ns) to assess stability (RMSD <2 Å).
Q. How can synthesis be scaled while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors: Use microreactors with residence times of 10–15 minutes at 80°C to improve yield (95% vs. 85% batch) and reduce byproducts .
- In-line Analytics: Implement FTIR or HPLC to monitor reaction progress in real-time.
Q. How to address crystallization challenges for X-ray analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
